An In-Depth Technical Guide to Methyl 2-chloro-4-piperidinobenzenecarboxylate (CAS 313674-08-7)
An In-Depth Technical Guide to Methyl 2-chloro-4-piperidinobenzenecarboxylate (CAS 313674-08-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 2-chloro-4-piperidinobenzenecarboxylate, a compound of interest in modern medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis, spectroscopic analysis, and safety protocols for structurally related compounds to offer a robust and scientifically grounded resource. We will explore its synthesis, physicochemical properties, potential applications as a scaffold or intermediate, and the necessary analytical and safety considerations for its handling and use in a research and development setting.
Strategic Importance in Medicinal Chemistry
The molecular architecture of Methyl 2-chloro-4-piperidinobenzenecarboxylate integrates several key pharmacophores. The substituted benzene ring is a common scaffold in a vast array of therapeutic agents. The presence of a chlorine atom can modulate the electronic properties and metabolic stability of the molecule. The piperidine moiety is a prevalent saturated heterocycle in numerous approved drugs, often contributing to improved solubility, basicity for salt formation, and favorable interactions with biological targets. The methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Physicochemical Properties and Handling
While experimental data for this specific compound is not widely published, we can infer its properties based on its constituent parts.
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 313674-08-7 | |
| Molecular Formula | C₁₃H₁₆ClNO₂ | Based on structure |
| Molecular Weight | 253.73 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Analogy with similar substituted benzoates |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | General solubility of N-aryl piperidines and methyl benzoates |
| Storage | Sealed in a dry environment at 2-8°C is recommended. | Supplier recommendation and general chemical stability |
Handling Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Synthesis Strategies: A Mechanistic Perspective
The synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate can be approached through several established synthetic methodologies. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is a highly plausible and direct approach, starting from a di-halogenated benzene derivative.
Reaction Scheme:
Caption: Proposed synthesis of the target molecule via Nucleophilic Aromatic Substitution.
Causality Behind Experimental Choices:
The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the electron-withdrawing effect of the adjacent ester group, which stabilizes the Meisenheimer complex intermediate.[1][2] The reaction is typically carried out at elevated temperatures to overcome the activation energy for the substitution on an unactivated aryl halide. A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Solvents like DMF or DMSO are excellent choices as they are polar aprotic and can solvate the ions formed during the reaction, thereby increasing the reaction rate.
Step-by-Step Experimental Protocol:
-
To a solution of Methyl 2,4-dichlorobenzoate (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-chloro-4-piperidinobenzenecarboxylate.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and offers an alternative to the classical SNAr.[3][4]
Reaction Scheme:
Caption: Proposed synthesis of the target molecule via Buchwald-Hartwig Amination.
Causality Behind Experimental Choices:
The Buchwald-Hartwig amination is highly efficient and tolerates a wide range of functional groups.[5] The choice of a bromo-substituted precursor is due to the higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the catalytic cycle. A bulky electron-rich phosphine ligand, such as Xantphos, is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[6] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.
Step-by-Step Experimental Protocol:
-
In a glovebox, combine Methyl 2-chloro-4-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 2 mol%), a suitable ligand like Xantphos (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq) in a reaction vessel.
-
Add anhydrous toluene, followed by piperidine (1.2 eq).
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-chloro-4-piperidinobenzenecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the piperidine protons. The aromatic protons will likely appear as a set of coupled multiplets in the range of δ 6.5-8.0 ppm. The methyl ester protons will be a sharp singlet around δ 3.8-3.9 ppm. The piperidine protons will show multiplets in the aliphatic region (δ 1.5-3.5 ppm), with the protons alpha to the nitrogen appearing more downfield.[7][8]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester (around δ 165-170 ppm), the aromatic carbons (δ 110-155 ppm), the methyl ester carbon (around δ 52 ppm), and the piperidine carbons (δ 24-55 ppm).[9][10]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[11]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ester) | 1710-1730 |
| C-O (ester) | 1250-1300 |
| C-N (aromatic amine) | 1250-1350 |
| C-Cl (aromatic) | 1000-1100 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-2960 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 254.7. The fragmentation pattern can provide further structural information, often involving cleavage of the piperidine ring or loss of the methyl ester group.[12][13]
Potential Applications in Drug Discovery
Methyl 2-chloro-4-piperidinobenzenecarboxylate is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The piperidine nitrogen can be further functionalized, and the aromatic ring can undergo further substitution reactions. This scaffold could be explored for the development of novel inhibitors of kinases, proteases, or other enzyme targets, as well as for the synthesis of ligands for G-protein coupled receptors.
Safety and Handling
Hazard Identification:
Based on the functional groups present, Methyl 2-chloro-4-piperidinobenzenecarboxylate should be handled with care.
-
Chlorinated Aromatic Compounds: Can be irritants and are potentially harmful.
-
Tertiary Amines (Piperidine moiety): Can be corrosive and toxic.
Recommended Safety Precautions:
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid Measures:
-
In case of skin contact: Wash immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-chloro-4-piperidinobenzenecarboxylate is a valuable building block for medicinal chemistry and drug discovery. While not extensively documented as a standalone compound, its synthesis can be reliably achieved through established methods such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. Its structural features offer numerous possibilities for further derivatization, making it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is crucial for its effective utilization in a research and development setting.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
-
ResearchGate. (2022). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]
-
ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
ResearchGate. (n.d.). (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
-
ResearchGate. (n.d.). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
Journal of the American Chemical Society. (2019). A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. [Link]
-
NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. [Link]
-
ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF. [Link]
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (2023).
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
-
MSU chemistry. (n.d.). Infrared Spectroscopy. [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
